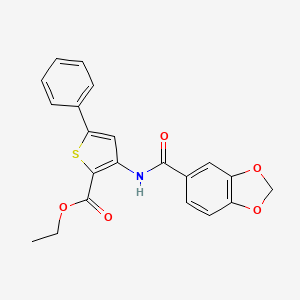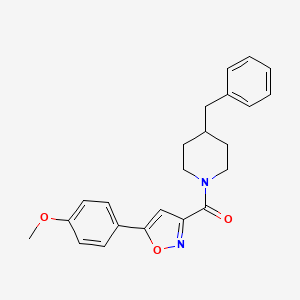
N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H26N4OS and its molecular weight is 346.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The study by Berest et al. (2011) details the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and explores their in vitro anticancer and antibacterial activity. One compound, 4.10, showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Berest et al., 2011).
Antitumor Evaluation
- Mohamed et al. (2016) designed and prepared a novel series of quinazolinone derivatives, evaluating their anticancer activity across the NCI 57 cell lines panel. Some compounds demonstrated extensive-spectrum antitumor efficiency, with specific derivatives showing selective effectiveness against renal and lung cancer cell lines, indicating the role of quinazolinone scaffolds in developing new anticancer agents (Mohamed et al., 2016).
Substituted Quinazolines with Anticancer Activity
- A study by Kovalenko et al. (2012) on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides revealed considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines. This suggests the importance of structure-activity relationship analysis in optimizing quinazoline derivatives for therapeutic use (Kovalenko et al., 2012).
Novel Quinazoline Derivatives
- Alasmary et al. (2017) synthesized novel quinazoline and acetamide derivatives, evaluating their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed promising results in models of peptic ulcer and ulcerative colitis, surpassing the efficacy of standard drugs, thus opening avenues for new treatments for gastrointestinal disorders (Alasmary et al., 2017).
Green Synthesis and DNA Photo-Disruptive Studies
- The work by Mikra et al. (2022) on the green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives highlights a novel approach to producing quinazolinones with potential DNA photo-disruptive properties. This research indicates the potential for developing photo-chemo or photodynamic therapeutic agents based on quinazoline scaffolds (Mikra et al., 2022).
Propiedades
IUPAC Name |
N-butan-2-yl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-4-6-11-19-17-14-9-7-8-10-15(14)21-18(22-17)24-12-16(23)20-13(3)5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBMGCKIPUVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
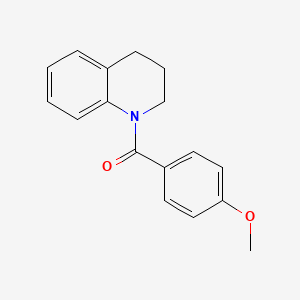
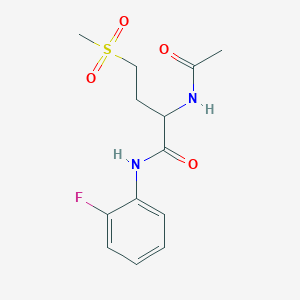
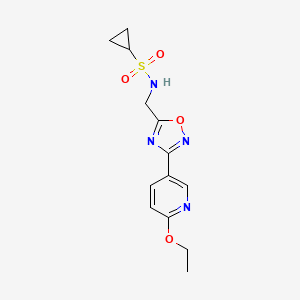

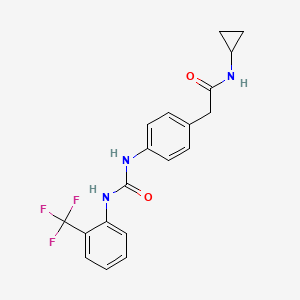
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)
![1-(4-CHLOROPHENYL)-N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B2953939.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide](/img/structure/B2953940.png)
![5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2953942.png)
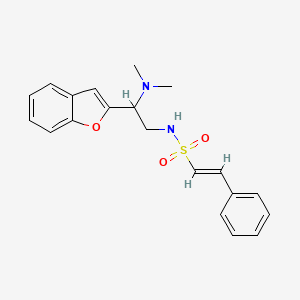

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)
